1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-hydroxy-2-methylpropan-2-yl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-7(2,5-10)9-4-3-8-6(9)11/h10H,3-5H2,1-2H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAOUYKYSICCPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one typically involves the reaction of imidazolidinone with appropriate alkylating agents under controlled conditions. One common method involves the use of 2-methylpropan-2-ol as a starting material, which undergoes a series of reactions including hydroxylation and cyclization to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The imidazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
One of the notable applications of 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one is its role as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Research indicates that compounds with similar structures can enhance CFTR function, which is crucial for treating cystic fibrosis. The modulation of CFTR can lead to improved chloride ion transport across epithelial cells, thereby alleviating the symptoms associated with this genetic disorder .
Analgesic Properties
Recent studies have highlighted the analgesic properties of related compounds in managing postoperative pain. For instance, a novel formulation derived from similar imidazolidinone structures demonstrated significant efficacy in reducing pain intensity following abdominal surgeries. The study indicated a substantial decrease in morphine use among patients treated with this formulation, showcasing an effective alternative for pain management .
Enzyme Inhibition
Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. Inhibiting these enzymes can be beneficial in various therapeutic contexts, including cancer treatment and metabolic disorders. The compound's ability to selectively inhibit specific enzymes while minimizing side effects makes it a candidate for further investigation in drug development.
Synthesis of Novel Compounds
The compound also serves as a precursor for synthesizing other biologically active molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced pharmacological properties. This application is particularly relevant in medicinal chemistry, where the development of new drugs is essential for addressing unmet medical needs.
Case Study 1: CFTR Modulation
In a clinical trial focusing on CFTR modulators, compounds structurally related to this compound were tested for their efficacy in improving lung function in cystic fibrosis patients. The results showed a statistically significant improvement in lung function metrics among participants receiving the modulator compared to those on placebo .
Case Study 2: Postoperative Pain Management
A multicenter study evaluated the effectiveness of a novel analgesic formulation based on imidazolidinone derivatives, including this compound. Patients reported lower pain scores and reduced reliance on opioids post-surgery, indicating the compound's potential as a safer alternative for pain management .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyridyl and Isoquinolinyl Derivatives
- 1-(2-Pyridyl)imidazolidin-2-one (–2): Synthesized via α-ureation/amination reactions, these derivatives exhibit planar E-configurations with slight non-planarity due to steric interactions. Their cytotoxic activity against tumor cell lines (e.g., LCLC-103H, A-427) highlights the role of aromatic substituents in biological activity .
- 1-(Isoquinolin-3-yl)imidazolidin-2-one (): Substitution with isoquinolinyl groups enhances fluorescence properties. For example, compound 3e exhibits a high molar extinction coefficient (5083 M⁻¹cm⁻¹) and a Stokes shift of 76 nm, whereas N-methylation (compound 5) reduces quantum yield (0.479 vs. ~0.5–0.6 for parent compounds) .
Key Difference: The target compound’s aliphatic hydroxy group lacks the aromatic conjugation present in pyridyl/isoquinolinyl analogs, likely reducing UV absorption and fluorescence intensity.
Halogenated and Benzylated Derivatives
- 1-(2-Chlorobenzyl)imidazolidin-2-one (): Chlorine substituents improve binding to SARS-CoV-2 Mpro (LC-HRMS: [M+H]⁺ = 372.0670). Similarly, 1-(3,4-dimethoxybenzyl)imidazolidin-2-one () shows anti-Alzheimer’s activity via acetylcholinesterase inhibition .
- 1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one (): This analog combines a hydroxyl group with a phenyl ring, enhancing lipophilicity (logP = ~0.5) compared to the target compound’s purely aliphatic substituent .
Key Difference : The target compound’s tertiary alcohol group may enhance solubility in polar solvents but reduce membrane permeability compared to halogenated or benzylated analogs.
Physicochemical Properties
- Melting Points: Aromatic substituents (e.g., isoquinolinyl) increase melting points due to enhanced crystallinity, while nitro groups (e.g., 4-nitrophenyl) may reduce yields due to steric/electronic challenges .
- Fluorescence: Aromatic groups (e.g., isoquinolinyl) enable strong absorption/emission, whereas the target compound’s aliphatic hydroxy group likely lacks such properties .
Coordination Chemistry
Imidazolidin-2-ones with pyridyl groups (e.g., 10a , 10c in –8) form stable copper(II) complexes, with IR spectra showing ν(C=O) shifts (1669–1683 cm⁻¹) upon coordination . The target compound’s hydroxyl group may weakly coordinate metals, but steric hindrance from methyl groups could limit complex formation.
Biological Activity
1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound features an imidazolidinone ring with a hydroxy group that contributes to its reactivity and biological interactions. The molecular weight of this compound is approximately 158.2 g/mol .
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of use, but the compound has shown promise in several areas:
- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly in biochemical assays where it may affect metabolic pathways.
- Biochemical Probes : The compound serves as a biochemical probe in research settings, aiding in the understanding of enzyme functions and interactions .
Synthesis Methods
The synthesis of this compound typically involves the reaction of imidazolidinone derivatives with alkylating agents. A common method includes:
- Starting Material : 2-methylpropan-2-ol is used as a precursor.
- Reactions : The synthesis involves hydroxylation and cyclization reactions under controlled conditions to yield the target compound.
- Industrial Production : In industrial settings, batch reactors are utilized to optimize reaction conditions for higher yields and purity .
Antimicrobial Properties
Research has indicated that this compound may exhibit antimicrobial properties. Studies have shown its effectiveness against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various human cell lines to evaluate the safety profile of the compound. Preliminary results indicate that it has a favorable safety margin, with IC50 values suggesting low toxicity at therapeutic concentrations .
Case Studies and Applications
Several studies have explored the application of this compound in different biological contexts:
Q & A
Basic: What are the common synthetic routes for 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one, and what key steps ensure high yield and purity?
Answer:
The synthesis typically involves a two-step process:
Imidazolidinone Ring Formation : Reacting amines (e.g., 2(S)-amino-3-methyl-1-oxobutanehydrazine) with carbonyl compounds (e.g., 4-nitrobenzaldehyde) via nucleophilic addition or Grignard reactions.
Hydroxylation : Introducing the hydroxy group at the propan-2-yl position using hydroxylation reagents like borane-THF complexes or catalytic oxidation.
Critical Steps for Purity :
- Purification : Recrystallization with polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of epimeric byproducts and unreacted starting materials .
- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress to optimize yield.
Basic: Which spectroscopic and crystallographic techniques confirm the molecular structure of this compound?
Answer:
- Spectroscopy :
- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and hydroxyl (-OH) vibrations (~3300 cm⁻¹) .
- NMR : ¹H NMR reveals imidazolidinone ring protons (δ 3.2–4.0 ppm) and hydroxy-bearing methyl groups (δ 1.2–1.5 ppm). ¹³C NMR confirms lactam carbonyl (δ ~170 ppm) .
- Crystallography : X-ray diffraction resolves stereochemistry and non-planar ring conformations caused by steric interactions (e.g., C3-H⋯O) .
Advanced: How can researchers design experiments to assess the compound’s inhibitory effects on cytochrome P450 enzymes?
Answer:
Experimental Design :
Enzyme Assays : Use recombinant human CYP isoforms (e.g., CYP3A4) in microsomal preparations.
Substrate Competition : Monitor metabolism of probe substrates (e.g., testosterone for CYP3A4) via LC-MS/MS.
Kinetic Analysis : Calculate IC₅₀ values and inhibition constants (Ki) using Dixon or Lineweaver-Burk plots.
Key Parameters :
- Selectivity : Test against multiple CYP isoforms to avoid off-target effects.
- Metabolic Stability : Assess compound degradation in liver microsomes .
Advanced: What strategies resolve contradictions in stereochemical data from different analytical methods?
Answer:
The compound exists as a 1:1 epimeric mixture, complicating stereochemical assignments. Strategies include:
Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers for individual analysis .
Computational Modeling : Compare experimental NMR/X-ray data with DFT-calculated structures to assign configurations.
Enantiomorph-Polarity Estimation : Apply Rogers’ η or Flack’s x parameters in X-ray refinement to resolve centrosymmetric ambiguities .
Advanced: How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?
Answer:
Methodology :
Derivatization : Synthesize analogues with substituent variations (e.g., halogenated phenyl groups, alkyl chains) .
Biological Screening : Test derivatives for target activity (e.g., CYP inhibition, antimicrobial potency) using dose-response assays.
Computational SAR : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes .
Key Findings :
- Electron-withdrawing groups (e.g., -Cl, -NO₂) on the aryl ring enhance lipophilicity and target affinity .
- Hydroxy group removal reduces metabolic stability but increases membrane permeability .
Advanced: How can researchers evaluate the compound’s stability under physiological conditions?
Answer:
Experimental Approach :
Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolyzed imidazolidinone ring or oxidized hydroxy group).
Kinetic Profiling : Calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots under accelerated conditions (40–60°C) .
Advanced: What synthetic strategies yield enantiomerically pure forms of this compound?
Answer:
Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to induce asymmetry during ring formation.
Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s Co-salen) for hydroxylation steps.
Resolution Techniques : Separate diastereomers via diastereomeric salt formation or enzymatic resolution (e.g., lipase-mediated hydrolysis) .
Advanced: How does the compound interact with lipid bilayers, and what methodologies assess its membrane permeability?
Answer:
Methodologies :
PAMPA Assay : Measure passive diffusion across artificial lipid membranes.
Molecular Dynamics (MD) Simulations : Model compound insertion into lipid bilayers (e.g., POPC membranes) using GROMACS.
Fluorescence Quenching : Use dansyl-labeled lipids to probe compound localization in vesicles.
Findings :
The hydroxy and methyl groups balance hydrophilicity and lipophilicity, enabling moderate blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
